Levamisole-d5 Hydrochloride
Overview
Description
Levamisole-d5 Hydrochloride is a deuterium labeled Levamisole Hydrochloride . It is an anthelmintic and immunomodulator belonging to a class of synthetic imidazothiazole derivatives . It has effects against HSV .
Synthesis Analysis
Levamisole hydrochloride was prepared from racemic tetraimidazole by splitting, alkali analysis, and acidification into salt . Dibenzoyl-D-tartaric acid is boiled in water for 40min, hydrolyzed and neutralized with sodium hydroxide solution to pH 7.5, and then added to racemic tetraimidazole .Molecular Structure Analysis
The molecular formula of Levamisole-d5 Hydrochloride is C11H13ClN2S . The molecular weight is 245.78 g/mol . The IUPAC name is (6 S )-6- (2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo [2,1-b] [1,3]thiazole;hydrochloride .Chemical Reactions Analysis
A selective, accurate, and precise stability-indicating HPLC method for analysis of levamisole hydrochloride in bulk and in their injection and oral solution formulations has been developed and validated in accordance with ICH guidelines .Physical And Chemical Properties Analysis
The molecular weight of Levamisole-d5 Hydrochloride is 245.78 g/mol . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 245.0801810 g/mol .Scientific Research Applications
Pharmacokinetics and Pharmacodynamics : A study by Veltkamp et al. (2020) focused on Levamisole's use in treating idiopathic nephrotic syndrome in children, highlighting its pharmacokinetic and pharmacodynamic parameters.
Immunomodulatory Properties : Research by Wright et al. (1977) demonstrated Levamisole's ability to stimulate immune responses, specifically enhancing leukocyte locomotion.
Cancer Treatment : Levamisole has been explored as a potential anticancer agent. Stevenson et al. (1991) discussed its application in various cancer types, including as an adjuvant therapy in colorectal cancer.
Dermatological Applications : In dermatology, Levamisole has been used for skin diseases. Allen et al. (1978) explored its role as an immunomodulator for skin conditions.
Potentiation of Anticancer Drugs : A study by Kovach et al. (1992) found that Levamisole can potentiate the antiproliferative activity of fluorouracil, a chemotherapy drug.
Neurological Effects : Research on Levamisole's neurological effects, such as Kimmel et al. (1993), has investigated its association with cerebral demyelinating disease when combined with certain chemotherapy drugs.
Parasitic Infections : Levamisole has been extensively studied for its efficacy against various parasitic infections. For example, Joon-Wah et al. (1974) discussed its effectiveness against Brugia malayi in cats.
Nicotinic Acetylcholine Receptors Modulation : A study by Levandoski et al. (2003) showed that Levamisole can modulate human neuronal nicotinic acetylcholine receptors.
Safety And Hazards
Levamisole may cause an allergic skin reaction. It is suspected of damaging fertility or the unborn child. It may cause harm to breast-fed children. It causes damage to organs (blood, hematopoietic system) through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
(6S)-6-(2,3,4,5,6-pentadeuteriophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1/i1D,2D,3D,4D,5D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAZPBGZRMVRFKY-ISPSRMEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H]2CN3CCSC3=N2)[2H])[2H].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10857926 | |
Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levamisole-d5 Hydrochloride | |
CAS RN |
1246819-64-6 | |
Record name | (6S)-6-(~2~H_5_)Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10857926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Citations
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